molecular formula C10H16N2O2S B13162018 N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide

N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide

Cat. No.: B13162018
M. Wt: 228.31 g/mol
InChI Key: QIKCKRHKZVRSQS-UHFFFAOYSA-N
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Description

N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide (CAS: 946496-52-2) is a sulfonamide derivative characterized by a phenyl ring substituted with a 2-aminopropan-2-yl group and a methanesulfonamide moiety. Its synthesis likely involves N-alkylation or nucleophilic substitution reactions, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-10(2,11)8-4-6-9(7-5-8)12-15(3,13)14/h4-7,12H,11H2,1-3H3

InChI Key

QIKCKRHKZVRSQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NS(=O)(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(2-aminopropan-2-yl)aniline with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide and related sulfonamide derivatives:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituent on Phenyl Ring Key Functional Groups Biological Activity/Application Reference(s)
This compound 2-aminopropan-2-yl Methanesulfonamide, branched amine Intermediate; potential pharmaceutical use
N-(4-(2-aminoethoxy)phenyl)methanesulfonamide (Compound 25) 2-aminoethoxy Methanesulfonamide, linear amine Dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase (CA) inhibition
EU-93-94 (NMDA receptor inhibitor) Piperazine-dichlorophenyl-oxypropoxy Methanesulfonamide, complex substituent Selective NMDA receptor subunit 2B inhibition
3-desmethyl sulfentrazone (DMS) Triazole-chlorophenyl Methanesulfonamide, heterocyclic Herbicidal metabolite of sulfentrazone
N-[4-(Isopropylglycyl)phenyl]methanesulfonamide HCl Isopropylglycyl Methanesulfonamide, peptide-like USP reference standard for quality control
N-[4-(4-bromophenyl)phenyl]methanesulfonamide 4-bromophenyl Methanesulfonamide, halogenated Pharmaceutical intermediate

Key Comparisons:

Substituent Complexity and Biological Activity The target compound features a branched 2-aminopropan-2-yl group, which may enhance steric shielding compared to linear substituents like the 2-aminoethoxy group in Compound 25 . This structural difference could reduce metabolic oxidation and improve bioavailability. EU-93-94 incorporates a piperazine-dichlorophenyl moiety, enabling selective NMDA receptor inhibition. The target compound lacks this complexity, suggesting divergent therapeutic applications .

Heterocyclic vs. Aliphatic Substituents

  • 3-desmethyl sulfentrazone (DMS) contains a triazole ring critical for herbicidal activity, whereas the target compound’s aliphatic substituent limits its utility in agrochemical contexts .

Peptide-like Modifications

  • N-[4-(Isopropylglycyl)phenyl]methanesulfonamide HCl introduces a peptide bond , enhancing solubility via salt formation. The target compound’s free amine may offer different pharmacokinetic profiles .

Biological Activity

N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide, also known as a sulfonamide derivative, has garnered attention in recent research for its potential biological activities, particularly in the fields of oncology and antimicrobial applications. This article provides a detailed overview of the compound's biological activity, synthesizing findings from various studies to present a comprehensive understanding of its mechanisms and effects.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C10H16N2O2S
  • CAS Number : 946496-52-2

This compound is characterized by a phenyl ring substituted with an isopropylamine group and a methanesulfonamide moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer properties of various sulfonamide derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HeLa (cervical cancer)
    • A2780 (ovarian cancer)
  • Findings :
    • The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.5 to 3.58 μM against various cancer cell lines, indicating its potential as an anticancer agent .
    • Structure–activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance biological activity, with specific substitutions leading to improved potency .
  • Mechanism of Action :
    • The compound's ability to stabilize G-quadruplex structures in DNA has been implicated in its anticancer effects, as these structures are known to regulate oncogene expression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity.

Research Findings

  • Microbial Strains Tested :
    • Various Gram-positive and Gram-negative bacteria.
  • Results :
    • The compound demonstrated effective antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent against bacterial infections .
    • Comparative studies with other sulfonamides revealed that this compound possesses a favorable profile in terms of efficacy and safety .

Case Study 1: Anticancer Efficacy

A study conducted on the MDA-MB-231 cell line assessed the effects of this compound in combination with standard chemotherapeutics. The results indicated enhanced cytotoxicity when used in synergy with other agents, suggesting potential for combination therapy in breast cancer treatment .

Case Study 2: Antimicrobial Application

In clinical settings, the compound was tested against multi-drug resistant strains of bacteria. It showed significant effectiveness, prompting further investigation into its use as an alternative treatment option for resistant infections .

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